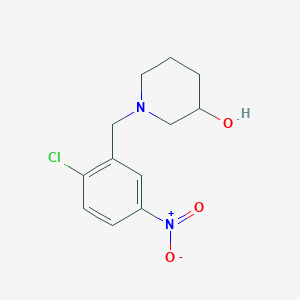
1-(2-chloro-5-nitrobenzyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-5-nitrobenzyl)-3-piperidinol, also known as CNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperidinol family, which has been shown to exhibit a wide range of pharmacological activities. CNB-001 has been found to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The neuroprotective effects of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol are thought to be mediated by its ability to modulate multiple signaling pathways in the brain. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. 1-(2-chloro-5-nitrobenzyl)-3-piperidinol also inhibits the production of pro-inflammatory cytokines and upregulates the expression of anti-inflammatory cytokines, leading to a reduction in neuroinflammation.
Biochemical and Physiological Effects:
1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been found to exert a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of glutathione, a key antioxidant molecule, and reduce the levels of reactive oxygen species and lipid peroxidation. 1-(2-chloro-5-nitrobenzyl)-3-piperidinol also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol is its ability to cross the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders. However, its pharmacokinetic properties and potential side effects need to be further studied to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for the research on 1-(2-chloro-5-nitrobenzyl)-3-piperidinol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential application is in the treatment of traumatic brain injury and stroke. Further studies are also needed to determine the optimal dosage and administration route for 1-(2-chloro-5-nitrobenzyl)-3-piperidinol, as well as its potential interactions with other drugs.
In conclusion, 1-(2-chloro-5-nitrobenzyl)-3-piperidinol is a promising compound that has demonstrated neuroprotective and anti-inflammatory properties in preclinical studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzaldehyde with piperidine. This reaction produces the intermediate 1-(2-chloro-5-nitrobenzyl)piperidine, which is then reduced to 1-(2-chloro-5-nitrobenzyl)-3-piperidinol using sodium borohydride.
Applications De Recherche Scientifique
1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been extensively studied for its potential therapeutic applications, particularly in the field of neuroprotection. It has been shown to protect neurons from damage caused by oxidative stress, inflammation, and excitotoxicity. In addition, 1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-12-4-3-10(15(17)18)6-9(12)7-14-5-1-2-11(16)8-14/h3-4,6,11,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWXRBCGOSETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)

![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)
![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)